molecular formula C7H6BrClO B041808 4-Bromo-2-chloroanisole CAS No. 50638-47-6

4-Bromo-2-chloroanisole

Cat. No. B041808
CAS RN: 50638-47-6
M. Wt: 221.48 g/mol
InChI Key: FPIQNBOUYZLESW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds like 4-Bromo-2-chloroanisole often involves palladium-catalyzed cross-coupling reactions. For instance, the reductive homocoupling of bromo- and chloroarenes, which includes compounds similar to 4-Bromo-2-chloroanisole, can be catalyzed by Pd colloids in aqueous medium using glucose as a renewable reductant (Monopoli et al., 2010). Similarly, 4-bromomethyl-2-chlorooxazole, a related compound, shows how selective bromination and chlorination steps are crucial in the synthesis of halogenated compounds (Young et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloroanisole and similar compounds is typically analyzed using spectroscopic methods. Techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the molecular geometry, vibrational frequencies, and electronic properties. For instance, the FT-IR and FT-Raman spectroscopic analysis of 2-bromo-4-chlorotoluene offers detailed information on the vibrational frequencies and structural geometry, which is essential for understanding the molecular structure of halogenated compounds (Arunagiri et al., 2011).

Chemical Reactions and Properties

Halogenated compounds like 4-Bromo-2-chloroanisole participate in various chemical reactions, including oxidation, reduction, and coupling reactions. The unique reactivity of these compounds stems from the presence of halogen atoms, which influence their chemical behavior. For example, the oxidative dechlorination of 4-chloroanisole demonstrates the reactivity of chlorinated anisoles in the presence of copper(II)−smectite, leading to the formation of dechlorinated products (Govindaraj et al., 1987).

Physical Properties Analysis

The physical properties of 4-Bromo-2-chloroanisole, including melting point, boiling point, density, and refractive index, are critical for its application in synthesis and chemical processes. These properties can be determined through experimental measurements and contribute to the understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-chloroanisole, such as its reactivity towards nucleophiles, electrophiles, and radicals, are defined by its molecular structure. The presence of bromine and chlorine atoms makes it a versatile reagent in organic synthesis, facilitating various chemical transformations. Studies on compounds like 2,4,6-trichloroanisole elucidate the mechanisms of halogenation and dehalogenation, providing insights into the chemical properties of halogenated anisoles (Land et al., 1975).

Scientific Research Applications

  • Photolysis and Radical Formation : Direct photolysis of related compounds, like 4-chloroanisole, leads to the formation of radicals such as the 4-methoxyphenylperoxyl radical. This process is significant for understanding the homolytic cleavage of the C-Cl bond in similar chemical structures (Silva et al., 2006).

  • Analytical Chemistry Applications : Research has developed sensitive methods for analyzing chloroanisoles and their corresponding chlorophenols in biological extracts, which is crucial for improving extraction methods in different tissues (Gee et al., 1974).

  • Agricultural Implications : Studies on compounds like 2,4,6-trichloroanisole have shown their impact in agriculture, such as causing musty taints in chickens, which can be mitigated by fungi in the litter (Land et al., 1975).

  • Catalysis and Chemical Synthesis : Novel carbenes and their nickel(II) complexes, which are active catalysts for the Kumada coupling reaction, facilitate the rapid conversion of related anisoles to other significant compounds (Berding et al., 2009).

  • Environmental Science : The study of chloroanisoles in various environments, such as the marine troposphere, provides insights into their origins, both biogenic and anthropogenic, and their environmental impact (Führer & Ballschmiter, 1998).

  • Pharmacology and Biotechnology : Research into the synthesis of certain compounds from halophenols, like alkoxyindoles, is significant for developing inhibitors of enzymes like phospholipase A2, which has applications in pharmaceuticals and biotechnology (Sanz et al., 2007).

  • Toxicology and Drug Metabolism : Studies on metabolites of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in different species, including humans, help understand their metabolic pathways and toxic effects, which is crucial for toxicology and pharmacology (Kanamori et al., 2002; Carmo et al., 2005).

Safety And Hazards

4-Bromo-2-chloroanisole can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-bromo-2-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIQNBOUYZLESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198680
Record name 4-Bromo-2-chloroanisole
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloroanisole

CAS RN

50638-47-6
Record name 4-Bromo-2-chloroanisole
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Record name 4-Bromo-2-chloroanisole
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Record name 4-Bromo-2-chloroanisole
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Record name 4-bromo-2-chloroanisole
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Synthesis routes and methods I

Procedure details

Under nitrogen, 7.3 mL (77 mmol) of dimethylsulfate was added to a stirred suspension of 10 g (48 mmol) of 4-bromo-2-chlorophenol and 5.4 g (38 mmol) of powered K2CO3 in 75 mL of fresh acetone. After 2 hours at reflux, the reaction was cooled to ambient temperature, filtered, and concentrated in vacuo. The residue was dissolved in ethyl acetate; the resulting solution was washed with water and dried over MgSO4. Concentration in vacuo gave 10.2 g (96%) of 4-bromo-2-chloroanisole as a colorless solid: mp 68.5°-70.5° C.; NHR (CDCl3) δ 3.88 (s, 3H), 6.80 (d, J=9 Hz, 1H), 7.33 (dd, J=2, 9 Hz, 1H), 7.50 (d, J=2 Hz, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-chlorophenol (7.0 g, 33.0 mmol, 1 eq), N,N-dimethylformamide (50 mL) and cesium carbonate (8.5 g, 42.0 mmol, 1.2 eq) was stirred at room temperature then iodomethane (2.5 mL, 1.2 eq) was added. The mixture was heated to 50° C. overnight, cooled to room temperature and treated with water (500 mL). The reaction was extracted with dichloromethane, dried (sodium sulfate) and concentrated in vacuo. The crude was purified by flash chromatography eluting with cyclohexane. 7.5 g of clean product in a quantitative yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Starting from 4-bromo-2-chlorophenol (22 g, 110 mmol) in place of 4-nitro-3-trifluoromethylphenol, the title compound (22 g, 93%, m.p. 69-71° C.) was synthesized in essentially the same manner as described above for 4-nitro-3-trifluoromethylanisole in Step 1, Scheme 1.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
… GC analysis showed the product to be primarily 4-bromo-2-chloroanisole and 4bromo-2,6-dichloroanisole with lesser amounts of othercomponents. The NMR, however, showed 347c …
Number of citations: 17 pubs.acs.org
SJ Branch, B Jones - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… 4-Bromo-2-chloroanisole was obtained by slowly adding a solution (7 g. in 50 cc) of dichloramine-T in acetic acid, with cooling, to P-bromoanisole in acetic acid (9.3 g. in 50 cc). …
Number of citations: 7 pubs.rsc.org
B Zhao, D Mulkey, WJ Brittain, Z Chen, MD Foster - Langmuir, 1999 - ACS Publications
… and was coupled to either 4-bromoanisole or 4-bromo-2-chloroanisole using a Ni(DPPE)Cl 2 -… The Ni(DPPE)Cl 2 -catalyzed coupling reaction with 4-bromo-2-chloroanisole produced a …
Number of citations: 21 pubs.acs.org
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
… 4-Bromo-2-chloroanisole. Under nitrogen, to a stirred suspension of 10.0 g (48 mmol) of 4-… Concentration in vacuo gave 10.2 g (96%) of 4-bromo-2-chloroanisole as a colorless solid: …
Number of citations: 155 pubs.acs.org
HJ Lehmler, LW Robertson - Chemosphere, 2001 - Elsevier
An improved synthesis of hydroxylated polychlorinated biphenyls (PCBs) which are structurally related to the major hydroxy PCB congeners identified in human plasma is described. …
Number of citations: 100 www.sciencedirect.com
L Hovander, T Malmberg, M Athanasiadou… - Archives of …, 2002 - Springer
A growing number of studies have reported phenolic halogenated compounds (PHCs) that are retained in the blood of humans and wildlife. These PHCs may be industrial chemicals; …
Number of citations: 380 link.springer.com
MAB Mostafa, RM Bowley, DT Racys… - The Journal of …, 2017 - ACS Publications
A general and regioselective method for the chlorination of activated arenes has been developed. The transformation uses iron(III) triflimide as a powerful Lewis acid for the activation of …
Number of citations: 64 pubs.acs.org
PK Pramanick, ZL Hou, B Yao - Tetrahedron, 2017 - Elsevier
Although iodine-catalyzed reaction has rapid advances in recent years, examples on iodine-catalyzed bromination are rare and the mechanism of these reactions remains unclear. …
Number of citations: 18 www.sciencedirect.com
RE Spillett - 1964 - search.proquest.com
The literature on substituent effects in electrophilic aromatic hydrogen exchange reactions and in naphthalene compounds is reviewed A number of halogen-and methyl-(or methoxyl-) …
Number of citations: 3 search.proquest.com
PD Leeson, JC Emmett, VP Shah… - Journal of medicinal …, 1989 - ACS Publications
… from reaction of 34 with the Grignard reagent from 4-bromo-2-chloroanisole, which gave … 0Reagents: (a) ArMgX; (b) H2-Pd/C; (c) 4-bromo-2-chloroanisole-Mg; (d) Ac20-pyridine; (e) …
Number of citations: 76 pubs.acs.org

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